molecular formula C10H5BrN2S B12300773 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- CAS No. 619334-37-1

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)-

Cat. No.: B12300773
CAS No.: 619334-37-1
M. Wt: 265.13 g/mol
InChI Key: ZQTVFNMRRKOPRK-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyano group at the 3-position and a 5-bromo-2-thienyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- typically involves the following steps:

    Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: Further coupling reactions can introduce additional substituents to the pyridine or thiophene rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromo groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.

    6-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.

    2-Pyridinecarbonitrile: Lacks both the bromo and thienyl groups.

Uniqueness

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is unique due to the presence of both the cyano and 5-bromo-2-thienyl groups, which can confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

619334-37-1

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13 g/mol

IUPAC Name

6-(5-bromothiophen-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H5BrN2S/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H

InChI Key

ZQTVFNMRRKOPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CC=C(S2)Br

Origin of Product

United States

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